molecular formula C19H15N3O4S B11682320 2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)quinazolin-4(3H)-one

2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)quinazolin-4(3H)-one

Cat. No.: B11682320
M. Wt: 381.4 g/mol
InChI Key: UVKDRKSCQVFACF-UHFFFAOYSA-N
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Description

2-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-3-(PROP-2-EN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-3-(PROP-2-EN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Nitro Group: The nitrophenyl group can be introduced via nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Oxoethyl Group: The oxoethyl group can be introduced through an acylation reaction using oxalyl chloride or a similar reagent.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the oxoethyl intermediate with a thiol compound under mild conditions.

    Addition of the Prop-2-en-1-yl Group: The final step involves the addition of the prop-2-en-1-yl group through an alkylation reaction using an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-3-(PROP-2-EN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Hydrogen gas, palladium on carbon, ethanol, and heat.

    Substitution: Ammonia, primary or secondary amines, thiols, and appropriate solvents like dimethylformamide or dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted nitrophenyl derivatives.

Scientific Research Applications

2-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-3-(PROP-2-EN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-3-(PROP-2-EN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the quinazolinone core can interact with various enzymes and receptors. The compound’s effects are mediated through its ability to modulate these molecular targets, leading to changes in cellular processes and biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)-2-oxoethyl acetate: Shares the nitrophenyl and oxoethyl groups but lacks the quinazolinone core and prop-2-en-1-yl group.

    (2E)-3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one: Contains a nitrophenyl group and a prop-2-en-1-yl group but differs in the overall structure and functional groups.

Uniqueness

2-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-3-(PROP-2-EN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of a quinazolinone core, nitrophenyl group, oxoethyl group, and prop-2-en-1-yl group

Properties

Molecular Formula

C19H15N3O4S

Molecular Weight

381.4 g/mol

IUPAC Name

2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enylquinazolin-4-one

InChI

InChI=1S/C19H15N3O4S/c1-2-11-21-18(24)15-5-3-4-6-16(15)20-19(21)27-12-17(23)13-7-9-14(10-8-13)22(25)26/h2-10H,1,11-12H2

InChI Key

UVKDRKSCQVFACF-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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